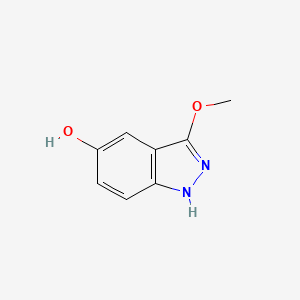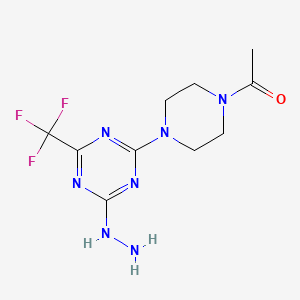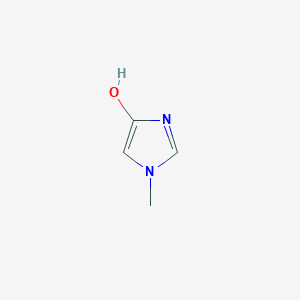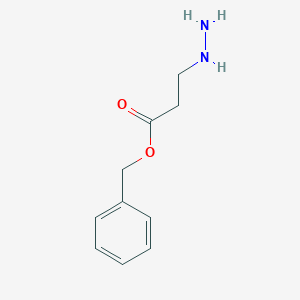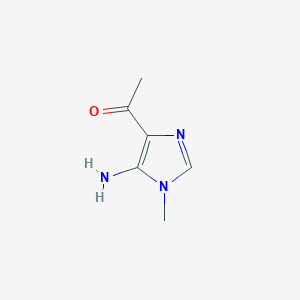
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the phenyl and methoxybenzyl groups, and subsequent conversion to the dihydrochloride salt. Common reagents used in these reactions include:
Piperidine: The core structure is often synthesized through cyclization reactions.
Phenyl and Methoxybenzyl Groups: These groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Dihydrochloride Formation: The final step involves the conversion of the free base to the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzaldehyde, while reduction can produce cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine: The free base form without the dihydrochloride salt.
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine hydrochloride: The monohydrochloride salt form.
Uniqueness
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both methoxybenzyl and phenyl groups
Eigenschaften
Molekularformel |
C19H26Cl2N2O |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m1../s1 |
InChI-Schlüssel |
WNHRFWPLRATIDT-WGMYLSDTSA-N |
Isomerische SMILES |
COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3.Cl.Cl |
Kanonische SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
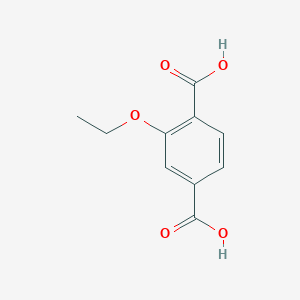

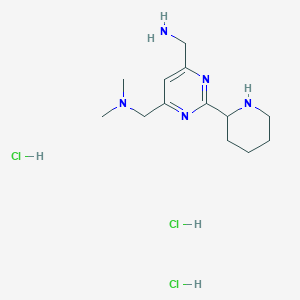
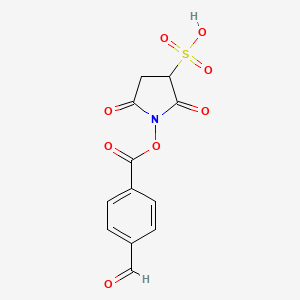
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
